6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. Its molecular formula is C3HClN3O2, and it has a molecular weight of 147.52 g/mol. This compound is notable for its diverse applications in chemistry and biology, particularly in the synthesis of various chemical intermediates and biologically active compounds .
The products formed depend on the nature of the nucleophile or the oxidizing/reducing agent used. Substituting with an amine typically results in amino-triazine derivatives.
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione exhibits significant biological activity. It has been shown to possess:
The compound's interaction with cellular processes highlights its potential as a therapeutic agent.
Various methods exist for synthesizing 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione:
The applications of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione are extensive:
Research has focused on the interactions of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione with various biomolecules. These studies reveal its ability to form complexes with proteins and enzymes, influencing their activity. The compound's capacity to engage in hydrogen bonding and halogen bonding enhances its potential as a ligand in biochemical applications .
Several compounds share structural similarities with 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione:
Compound Name | Structure | Key Features |
---|---|---|
2,4,6-Trichloro-1,3,5-triazine | 2 | Highly reactive; used in herbicides |
2-Chloro-4,6-diamino-1,3,5-triazine | 3 | Used in agricultural chemicals; different reactivity |
1,3,5-Triazine-2,4(1H,3H)-dione | 4 | A simpler derivative; less functional diversity |
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific chlorine substitution pattern and its ability to undergo diverse reactions. This versatility makes it an important intermediate for organic synthesis compared to other triazines that may have limited reactivity or application scope .
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione exhibits a heterocyclic aromatic structure based on the 1,3,5-triazine core with two ketone functional groups and a chlorine substituent [1]. The molecular formula is C3H2ClN3O2 with a molecular weight of 147.52 g/mol [1] [2]. The compound features a six-membered triazine ring containing three nitrogen atoms positioned at the 1-, 3-, and 5-positions, with carbonyl groups at positions 2 and 4, and a chlorine atom at position 6 [1].
The International Union of Pure and Applied Chemistry name for this compound is 6-chloro-1H-1,3,5-triazine-2,4-dione [1]. The structure can be represented by the Simplified Molecular Input Line Entry System notation: C1(=O)NC(=NC(=O)N1)Cl [1]. The International Chemical Identifier string is InChI=1S/C3H2ClN3O2/c4-1-5-2(8)7-3(9)6-1/h(H2,5,6,7,8,9) [1].
The electron distribution within the triazine ring system demonstrates characteristic aromatic delocalization patterns [13]. The compound exhibits tautomeric forms, with the keto-enol equilibrium playing a significant role in its chemical behavior [1]. The presence of the electron-withdrawing chlorine substituent significantly influences the electronic properties of the triazine ring, affecting both the electron density distribution and the reactivity patterns [13].
Molecular orbital calculations indicate that the compound possesses a planar triazine core with partial double-bond character in the carbon-nitrogen bonds within the ring structure [18]. The chlorine substituent introduces asymmetry in the electron distribution, creating distinct electronic environments at different positions within the molecule [20].
Crystallographic studies of triazine derivatives reveal important structural features that can be extrapolated to 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione [18]. The triazine ring system typically exhibits slight deviations from perfect planarity due to the asymmetric electronegativity distribution of nitrogen atoms within the heterocyclic framework [18].
Comparative analysis with related triazine compounds demonstrates that the 1,3,5-triazine ring structure shows characteristic bond length variations [18]. In similar triazine derivatives, the nitrogen-nitrogen bond lengths typically range from 1.334 to 1.304 Å, while carbon-nitrogen bonds within the ring exhibit lengths of approximately 1.319 to 1.312 Å, indicating appreciable double-bond character [18].
The crystallographic environment of triazine compounds often features intermolecular hydrogen bonding networks that stabilize the crystal structure [18]. These hydrogen bonds typically form between the carbonyl oxygen atoms and the nitrogen-hydrogen groups of adjacent molecules, creating extended three-dimensional networks [19].
The crystal packing arrangements in triazine-based compounds frequently exhibit π-π stacking interactions between aromatic rings, with typical interplanar distances ranging from 3.6 to 3.8 Å . The presence of the chlorine substituent in the 6-position influences both the hydrogen bonding patterns and the overall crystal packing geometry [19].
The thermal properties of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione reflect its molecular structure and intermolecular interactions [2]. The compound exhibits a boiling point of 597.4°C at 760 mmHg, indicating significant thermal stability [2]. The elevated boiling point is consistent with the presence of strong intermolecular hydrogen bonding and the aromatic nature of the triazine ring system [2].
The melting point data for this specific compound is not definitively reported in the available literature, though related triazine derivatives typically exhibit melting points in the range of 100-200°C [9]. The thermal stability of triazine compounds is generally enhanced by the aromatic delocalization within the ring system and the presence of hydrogen bonding networks [34].
Thermal decomposition studies of related triazine derivatives indicate onset temperatures ranging from 220-250°C for disubstituted triazines [34]. The presence of the chlorine substituent and the two carbonyl groups in 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione likely contributes to its thermal stability profile [34].
Property | Value | Reference |
---|---|---|
Boiling Point | 597.4°C at 760 mmHg | [2] |
Flash Point | 315.1°C | [2] |
Thermal Decomposition Onset | ~220-250°C (estimated) | [34] |
The density of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is reported as 2.1 g/cm³, reflecting the presence of the chlorine atom and the compact triazine ring structure [2] [10]. This relatively high density is characteristic of chlorinated aromatic compounds and is consistent with the molecular weight and estimated molar volume [10].
The compound exhibits limited solubility in common organic solvents due to its polar nature and capacity for hydrogen bonding [27]. The presence of both carbonyl groups and the nitrogen atoms in the triazine ring creates multiple sites for hydrogen bond formation, contributing to the compound's solubility characteristics [27].
Partition coefficient calculations indicate a LogP value of 0.1, suggesting moderate hydrophilicity [1]. The topological polar surface area is calculated as 70.6 Ų, which influences both solubility and permeability properties [1]. The compound contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its interaction with polar solvents [1].
Property | Value | Reference |
---|---|---|
Density | 2.1 g/cm³ | [2] [10] |
XLogP3-AA | 0.1 | [1] |
Topological Polar Surface Area | 70.6 Ų | [1] |
Hydrogen Bond Donors | 2 | [1] |
Hydrogen Bond Acceptors | 2 | [1] |
Infrared spectroscopy of triazine compounds reveals characteristic vibrational frequencies that provide insights into molecular structure and bonding [25] [26]. The triazine ring system exhibits characteristic absorption bands in the infrared region, with specific frequencies corresponding to carbon-nitrogen stretching, ring breathing modes, and out-of-plane deformation vibrations [25].
High-resolution infrared studies of related triazine compounds demonstrate fundamental vibrational frequencies in the regions around 769 cm⁻¹ and 1043 cm⁻¹ [25]. These bands correspond to specific vibrational modes within the triazine ring system and provide valuable structural information [25].
Nuclear magnetic resonance spectroscopy of triazine derivatives reveals complex spectra due to conformational equilibria and rotational barriers around nitrogen-carbon bonds [27]. The presence of multiple nitrogen atoms in the ring system creates characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [27].
Computational simulations of infrared spectra for triazine-based compounds using density functional theory calculations show excellent agreement with experimental observations [26]. These calculations provide detailed assignments of vibrational modes and facilitate understanding of intermolecular interactions in crystalline phases [26].
Spectroscopic Parameter | Value/Range | Reference |
---|---|---|
Characteristic Infrared Frequencies | 769, 1043 cm⁻¹ | [25] |
Nuclear Magnetic Resonance Chemical Shifts | Complex patterns due to conformational effects | [27] |
Ultraviolet Absorption | Effective across ultraviolet spectrum | [28] |
Molecular orbital calculations provide detailed insights into the electronic structure of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione [20] [21]. The triazine ring system exhibits characteristic frontier molecular orbital patterns with significant contributions from nitrogen lone pairs and π-electron delocalization [21].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns [23]. Computational studies indicate that the presence of the chlorine substituent significantly affects the molecular orbital energy levels and electron density distribution [23].
Calculations using various basis sets demonstrate that the molecule maintains planarity in its ground state configuration [20]. The carbon-nitrogen bond lengths within the triazine ring show values consistent with partial double-bond character, typically ranging from 133.68 pm for carbon-nitrogen bonds [20].
The molecular orbital composition reveals significant mixing between nitrogen lone pairs and the π-system of the triazine ring [21]. This mixing contributes to the aromatic stabilization of the compound and influences its spectroscopic properties [21].
Density functional theory calculations provide comprehensive analysis of the structural and electronic properties of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione [22] [23]. These calculations accurately reproduce experimental bond lengths, angles, and vibrational frequencies observed in related triazine compounds [22].
Van der Waals interactions play a crucial role in the crystalline packing of triazine compounds, and density functional theory methods with dispersion corrections provide accurate descriptions of these interactions [22]. The calculations reveal that intermolecular forces significantly influence the solid-state properties of the compound [22].
Computational evaluation of oxidative cleavage pathways demonstrates that triazine derivatives can undergo various bond dissociation processes under different conditions [23]. The nitrogen-carbon bond dissociation energies calculated using density functional theory methods provide insights into the chemical reactivity of the compound [23].
Gas-phase calculations confirm the stability of the planar triazine ring configuration and provide detailed information about conformational preferences [20]. The computational results show excellent agreement with experimental structural parameters obtained from crystallographic studies [20].
Computational Parameter | Method/Result | Reference |
---|---|---|
Bond Length (C-N in ring) | 133.68 pm | [20] |
Ring Planarity | Maintained in ground state | [20] |
Van der Waals Interactions | Significant in crystal packing | [22] |
Oxidation Potential | -0.1 to +0.2 V vs Fc/Fc⁺ | [23] |
The electronic structure of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is characterized by a heterocyclic aromatic system featuring a six-membered triazine ring with three nitrogen atoms at positions 1, 3, and 5, coupled with two carbonyl groups at positions 2 and 4, and a chlorine substituent at position 6 [1] [2]. The molecular formula C₃H₂ClN₃O₂ with a molecular weight of 147.52 g/mol reflects the compact yet functionally diverse nature of this compound [2].
Density functional theory calculations reveal that the compound exhibits a planar triazine ring structure with delocalized π-electron systems [3]. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) energies range from -6.19 to -5.12 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -2.63 to -0.38 eV, resulting in HOMO-LUMO energy gaps between 3.76 and 5.15 eV [3] [4]. These values indicate moderate reactivity characteristics with the energy gap suggesting reasonable stability while maintaining sufficient reactivity for nucleophilic substitution reactions .
The presence of the chlorine atom at position 6 significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of chlorine increases the electrophilicity of the triazine ring, making it more susceptible to nucleophilic attack . This electronic activation facilitates sequential nucleophilic substitution reactions where the chlorine can be replaced by various nucleophiles including amines, alcohols, and thiols [7].
The carbonyl groups at positions 2 and 4 contribute to the overall electron-deficient character of the ring system. These groups can participate in resonance interactions with the triazine nitrogen atoms, further stabilizing the aromatic system while creating reactive sites for hydrogen bonding and coordination chemistry [8] [9]. The molecular electrostatic potential calculations indicate that the carbonyl oxygen atoms carry significant negative charge, making them favorable sites for electrophilic attack and hydrogen bond formation [10].
Property | Value |
---|---|
Molecular Formula | C₃H₂ClN₃O₂ |
Molecular Weight (g/mol) | 147.52 |
Density (g/cm³) | 2.1 |
Boiling Point (°C) | 597.4 |
Flash Point (°C) | 315.1 |
Predicted pKa | 4.15±0.70 |
The acid-base properties of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione are primarily governed by the ionizable hydrogen atoms attached to the nitrogen centers at positions 1 and 3 [11] [12]. Computational predictions estimate the pKa value at 4.15±0.70, indicating that the compound exhibits weak acidic behavior under physiological conditions [13].
The pH-dependent behavior of this compound shows distinct transitions in its protonation state. Under strongly acidic conditions (pH < 3), the compound exists predominantly in its neutral keto form, where both NH groups remain protonated [11]. As the pH increases to the range of 3-5, a mixed equilibrium develops between protonated and deprotonated forms, with the triazine ring nitrogen atoms beginning to participate in protonation equilibria [14] [12].
At pH values between 5-7, the compound undergoes significant structural transitions. The predicted pKa around 5 corresponds to a stability inversion phenomenon where protonation of the triazine moiety retards certain chemical reactions while promoting others [11] [12]. This pH range is particularly important for biological applications as it encompasses physiological pH conditions.
Under basic conditions (pH > 7), the compound favors deprotonation of the NH groups, leading to anionic species that exhibit different reactivity patterns compared to the neutral form [14]. The deprotonated form shows enhanced nucleophilicity and altered hydrogen bonding capabilities.
The tautomeric behavior of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione involves equilibria between keto (lactam) and enol (lactim) forms [15] [16]. The keto form, where the compound exists with C=O double bonds at positions 2 and 4, represents the thermodynamically favored tautomer under most conditions [16] [17].
Nuclear magnetic resonance studies of related triazine compounds have demonstrated that tautomeric equilibria are established rapidly and maintain consistent compositions over time [15]. The keto-enol tautomerization energy calculations indicate that the keto form is stabilized by approximately 4-6 kJ/mol relative to the enol form [15] [18].
Solvent effects play a crucial role in tautomeric equilibria. In polar protic solvents such as water and alcohols, hydrogen bonding interactions stabilize the keto form through intermolecular associations with the carbonyl oxygen atoms [15]. Conversely, in aprotic solvents like dimethyl sulfoxide, the energy difference between tautomers decreases, allowing for greater populations of enol forms [15].
pH Range | Dominant Form | Stability |
---|---|---|
<3 | Keto (lactam) | High |
3-5 | Mixed equilibrium | Moderate |
5-7 | Keto-enol transition | pH-dependent |
>7 | Enol (lactim) | Decreased |
The hydrogen bonding capacity of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is exceptionally well-developed due to the presence of multiple hydrogen bond donor and acceptor sites [19] [20] [21]. The compound features NH groups at positions 1 and 3 that serve as hydrogen bond donors, while the carbonyl oxygen atoms at positions 2 and 4 function as strong hydrogen bond acceptors [19] [8].
Crystallographic studies of related triazine dione compounds reveal extensive intermolecular hydrogen bonding networks [19] [22]. The most prevalent interactions include N-H···O hydrogen bonds between NH groups and carbonyl oxygen atoms, with typical bond distances ranging from 2.8 to 3.2 Å [19]. These interactions form the primary stabilizing forces in crystal structures and contribute significantly to the compound's physical properties.
The chlorine substituent at position 6 can participate in halogen bonding interactions, particularly N···Cl contacts with distances around 3.3 Å [19]. These secondary interactions complement the hydrogen bonding network and provide additional structural stabilization in solid-state arrangements.
Computational analysis using natural bond orbital theory reveals that hydrogen bonding interactions involve significant charge transfer from lone pairs on oxygen and nitrogen atoms to antibonding orbitals of NH and OH groups [8]. The interaction energies for strong N-H···O hydrogen bonds range from 15-25 kJ/mol, while weaker C-H···N interactions contribute 2-8 kJ/mol to the overall stabilization [20] [21].
Interaction Type | Strength | Description |
---|---|---|
N-H···O | Strong | Primary NH donor to carbonyl oxygen |
O-H···O | Strong | Hydroxyl to carbonyl interactions |
C-H···N | Weak | Weak aromatic C-H to nitrogen |
N···Cl | Moderate | Halogen bonding interactions |
The thermal stability of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione demonstrates remarkable resistance to thermal decomposition under both oxidative and inert atmospheric conditions [23]. Thermogravimetric analysis reveals that the compound maintains structural integrity up to temperatures between 241-296°C in air atmosphere, with the decomposition process proceeding through two distinct stages [23].
Under oxidative conditions, the initial decomposition stage occurs between 241-296°C, characterized by the loss of the chlorine substituent and fragmentation of the triazine ring [23]. The second decomposition stage extends from approximately 460-668°C, involving complete oxidative breakdown to carbon dioxide, ammonia, and hydrogen chloride [23]. The total mass loss during thermal decomposition ranges from 67-79%, consistent with the molecular composition [23].
In nitrogen atmosphere, the compound exhibits enhanced thermal stability with decomposition temperatures ranging from 201-301°C [23]. The inert conditions prevent oxidative degradation pathways, resulting in thermal fragmentation products that retain portions of the original ring structure [23]. Differential scanning calorimetry measurements show melting enthalpies between 26.77-39.10 kJ/mol, indicating strong intermolecular interactions in the solid state [23].
The thermal stability varies with structural modifications. The presence of electron-withdrawing groups like chlorine enhances thermal resistance compared to electron-donating substituents [23]. This trend reflects the stabilizing influence of reduced electron density on thermal decomposition pathways.
Photochemical stability studies indicate that 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione undergoes photoactivated reactions under ultraviolet irradiation [24]. The compound absorbs strongly in the UV region with maximum absorption around 220-240 nm, corresponding to π→π* electronic transitions within the triazine ring system [25].
Upon UV exposure, the primary photochemical processes involve ring-opening reactions and chlorine elimination [26]. The photoexcited compound can undergo intersystem crossing to triplet states, which exhibit different reactivity patterns compared to ground state species [24]. These photochemical transformations are particularly relevant for environmental degradation studies and photostability assessments.
Time-dependent density functional theory calculations reveal that the lowest energy singlet excited state corresponds to a π→π* transition with significant charge transfer character [27]. The excited state lifetime calculations indicate ultrafast decay processes on picosecond timescales, which compete with chemical reaction pathways [27].
The degradation pathways of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione depend strongly on environmental conditions and follow distinct mechanistic routes [26] [28]. Under hydrolytic conditions, the compound undergoes sequential dechlorination and ring hydrolysis reactions [28] [29].
The primary hydrolytic pathway involves nucleophilic substitution of the chlorine atom by hydroxyl groups, forming 6-hydroxy-1,3,5-triazine-2,4(1H,3H)-dione as the initial intermediate [29]. Further hydrolysis leads to ring opening and formation of cyanuric acid derivatives, which ultimately decompose to carbon dioxide and ammonia [26] [28].
Biodegradation studies demonstrate that microbial enzymes from the amidohydrolase superfamily can catalyze the breakdown of triazine ring systems [26]. The enzymatic degradation proceeds through systematic removal of substituents, converging to cyanuric acid as a common intermediate before complete mineralization [26] [28].
Oxidative degradation under atmospheric conditions involves radical-mediated processes that attack both the ring system and substituents [26]. These pathways are particularly important for understanding environmental fate and persistence characteristics.
Degradation Type | Temperature Range (°C) | Products |
---|---|---|
Thermal (air) | 241-296 | CO₂, NH₃, HCl |
Thermal (nitrogen) | 201-301 | Fragmentation products |
Photochemical | UV exposure | Ring opening products |
Hydrolytic | Aqueous conditions | Hydroxylated intermediates |
The structural properties of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione exhibit significant sensitivity to solvent environment, with variations in molecular conformation, tautomeric equilibria, and intermolecular interactions [30] [31] [25]. The compound demonstrates moderate solubility in water due to its ability to form hydrogen bonds with water molecules through both NH groups and carbonyl oxygen atoms [32].
In polar protic solvents such as alcohols, the compound shows enhanced solubility and stabilization of the keto tautomeric form [30]. The hydroxyl groups in alcoholic solvents compete effectively with intramolecular hydrogen bonding, leading to increased solvation and altered molecular conformations [33]. Methanol and ethanol provide particularly favorable solvation environments, with solubility increasing significantly compared to aqueous solutions [34].
Polar aprotic solvents like dimethyl sulfoxide and acetone promote different structural arrangements [31]. These solvents can stabilize charge-separated resonance forms through dipolar interactions without competing for hydrogen bonding sites [25]. In dimethyl sulfoxide, the compound exhibits positive solvatochromism, with fluorescence emission showing strong dependence on solvent polarity [25].
Nonpolar solvents such as hexane and cyclohexane provide minimal solvation for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione [30]. The poor solubility in these media reflects the polar nature of the triazine ring system and the importance of hydrogen bonding for dissolution [32]. However, crystallization studies often employ solvent systems combining polar and nonpolar components to control crystal growth and polymorphic formation [33] [34].
The conformational flexibility of the compound varies with solvent environment. In aqueous solutions, the molecule adopts conformations that maximize hydrogen bonding with water molecules [20]. Computational studies reveal that the torsional barriers around the ring system are influenced by solvation effects, with polar solvents generally favoring planar conformations that optimize electrostatic interactions [31].
Solvent Type | Solubility | Structural Effect |
---|---|---|
Water | Moderate | Hydrogen bonding stabilization |
Polar protic (alcohols) | Good | Enhanced solvation |
Polar aprotic (DMSO) | Good | Dipolar interactions |
Nonpolar (hexane) | Poor | Minimal interaction |
The aggregation behavior in solution also depends on solvent choice. In concentrated solutions, the compound can form dimeric and higher-order aggregates through hydrogen bonding networks [35]. These aggregation phenomena are particularly pronounced in solvents with limited hydrogen bonding capacity, where intermolecular associations between solute molecules become energetically favorable [21].